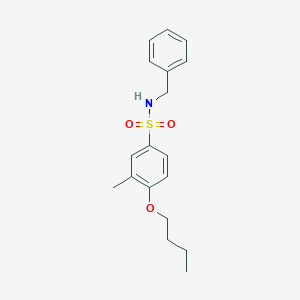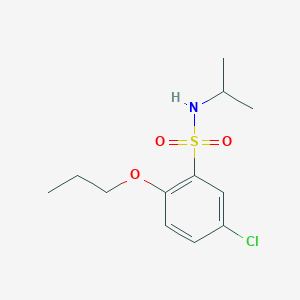![molecular formula C15H23ClN2O4S B272664 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is also known by its chemical name, Trazodone. Trazodone is a psychoactive drug that is primarily used to treat depression, anxiety, and insomnia.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its antidepressant, anxiolytic, and sedative properties. It has also been investigated for its potential use in the treatment of various other conditions such as neuropathic pain, fibromyalgia, and post-traumatic stress disorder. Trazodone has been found to modulate the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine, which are involved in mood regulation.
Wirkmechanismus
The exact mechanism of action of 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that regulate mood and emotions. Trazodone also acts as an antagonist at various serotonin receptors, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. Trazodone has also been found to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects. Additionally, trazodone has been found to have sedative effects, which may be due to its ability to enhance the activity of GABA, an inhibitory neurotransmitter.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also limitations to using trazodone in lab experiments. One limitation is that it has a short half-life, which means that its effects may not be long-lasting. Another limitation is that it has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol. One direction is to investigate its potential use in the treatment of other conditions, such as neuropathic pain and fibromyalgia. Another direction is to investigate the mechanisms underlying its effects on mood and emotions. Additionally, there is a need for more research on the long-term effects of trazodone use, particularly in elderly populations. Finally, there is a need for more research on the optimal dosing and administration of trazodone to maximize its therapeutic effects while minimizing its side effects.
Synthesemethoden
The synthesis of 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol involves the condensation of 4-chloro-3-propoxybenzene sulfonamide with 1-piperazineethanol in the presence of a suitable solvent and a catalyst. The reaction proceeds under reflux conditions for several hours and the product is obtained after purification by recrystallization.
Eigenschaften
Produktname |
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Molekularformel |
C15H23ClN2O4S |
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
2-[4-(4-chloro-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-11-22-15-12-13(3-4-14(15)16)23(20,21)18-7-5-17(6-8-18)9-10-19/h3-4,12,19H,2,5-11H2,1H3 |
InChI-Schlüssel |
XWFHAWWEQXGMRJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)


![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)
